(2R)-2,6-dimethylmorpholine
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Overview
Description
(2R)-2,6-dimethylmorpholine is a chiral morpholine derivative characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-dimethylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base, followed by hydrogenation to yield the desired morpholine derivative. The reaction conditions, such as temperature, pressure, and choice of catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse morpholine derivatives.
Scientific Research Applications
(2R)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without the methyl groups.
2,6-Dimethylmorpholine: The racemic mixture of the compound.
N-Methylmorpholine: A related compound with a methyl group on the nitrogen atom.
Uniqueness
(2R)-2,6-dimethylmorpholine is unique due to its chiral nature and the specific placement of methyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6?/m1/s1 |
InChI Key |
HNVIQLPOGUDBSU-LWOQYNTDSA-N |
Isomeric SMILES |
C[C@@H]1CNCC(O1)C |
Canonical SMILES |
CC1CNCC(O1)C |
Origin of Product |
United States |
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